

A Technical Guide to the Solubility and Stability of Pyrimidin-4-yl-methanol

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Compound of Interest

Compound Name: *Pyrimidin-4-yl-methanol*

Cat. No.: *B030098*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **pyrimidin-4-yl-methanol** (CAS No: 33581-98-5), a key synthetic intermediate in the development of novel therapeutic agents and other bioactive molecules.^{[1][2][3]} This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Core Physicochemical Properties

Pyrimidin-4-yl-methanol is a crystalline solid with a light yellow to yellow appearance.^[4] It has a molecular formula of $C_5H_6N_2O$ and a molecular weight of approximately 110.11 g/mol.^{[3][4]}

Solubility Data

The solubility of **pyrimidin-4-yl-methanol** has been determined in several common laboratory solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility (mg/mL) |
|---|--------------------|
| Dimethylformamide (DMF) | 30[1][5] |
| Dimethyl sulfoxide (DMSO) | 50[1][5] |
| Ethanol | 30[1][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1] |

Stability Data

Proper storage and handling are crucial for maintaining the integrity of **pyrimidin-4-yl-methanol**. The available data on its stability under various conditions are presented below.

| Condition | Stability |
|-------------------|-------------------------------------|
| Solid, -20°C | ≥ 4 years[1] |
| In solvent, -80°C | 6 months (stored under nitrogen)[4] |
| In solvent, -20°C | 1 month (stored under nitrogen)[4] |

Experimental Protocols

While specific experimental protocols for the determination of the above data for **pyrimidin-4-yl-methanol** are not publicly available, this section outlines representative methodologies based on standard industry practices for a crystalline solid.

Protocol for Determining Thermodynamic Solubility

This protocol describes a common method for measuring the equilibrium solubility of a compound in various solvents.

1. Materials and Equipment:

- **Pyrimidin-4-yl-methanol** (crystalline solid)
- Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control

- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

2. Procedure:

- Prepare a stock solution of **pyrimidin-4-yl-methanol** in a suitable solvent (e.g., methanol) for HPLC calibration.
- Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
- Add an excess amount of solid **pyrimidin-4-yl-methanol** to a pre-weighed 2 mL glass vial.
- Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
- Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- After shaking, visually inspect the vials to ensure that excess solid is still present.
- Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- Dilute the supernatant with a suitable solvent to a concentration within the HPLC calibration curve range.
- Analyze the diluted sample by HPLC to determine the concentration of **pyrimidin-4-yl-methanol**.
- Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol for Assessing Long-Term Stability

This protocol outlines a typical procedure for evaluating the long-term stability of a compound under specified storage conditions.

1. Materials and Equipment:

- **Pyrimidin-4-yl-methanol** (crystalline solid)
- -20°C freezer
- Amber glass vials with screw caps
- Analytical balance
- HPLC system

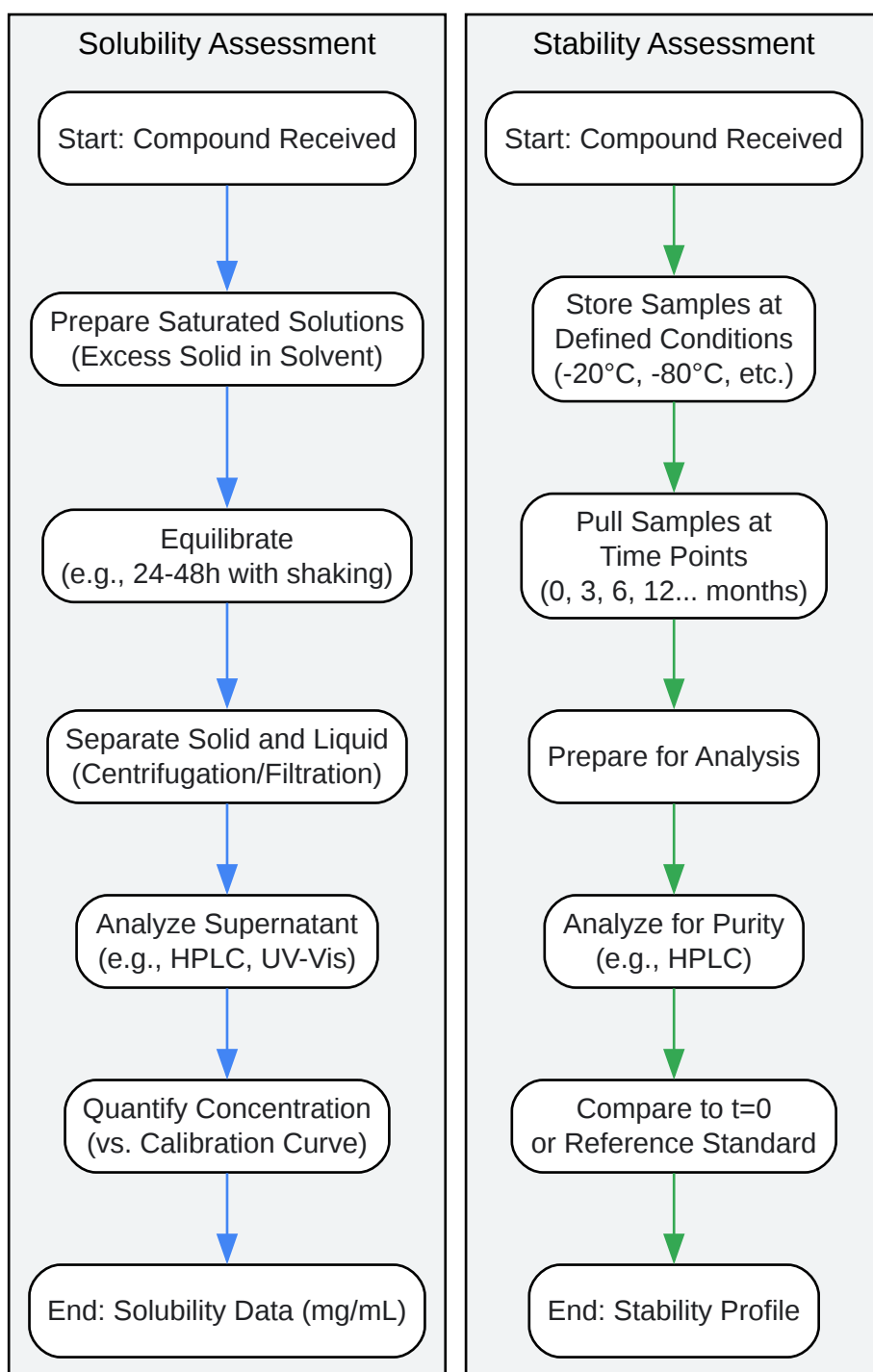
- Desiccator

2. Procedure:

- Accurately weigh a specified amount of **pyrimidin-4-yl-methanol** into several amber glass vials.
- Tightly cap the vials and place them in a -20°C freezer.
- At predetermined time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.
- Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
- Prepare a solution of the aged sample in a suitable solvent at a known concentration.
- Analyze the sample by HPLC to determine the purity of **pyrimidin-4-yl-methanol**.
- Compare the purity of the aged sample to that of a reference standard stored at -80°C or a freshly prepared sample (time point 0).
- A significant decrease in purity over time indicates degradation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the assessment of solubility and stability of a chemical compound like **pyrimidin-4-yl-methanol**.



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Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

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